molecular formula C12H8S B1670422 Dibenzothiophene CAS No. 132-65-0

Dibenzothiophene

Cat. No.: B1670422
CAS No.: 132-65-0
M. Wt: 184.26 g/mol
InChI Key: IYYZUPMFVPLQIF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characteristics

This compound is systematically named dibenzo[b,d]thiophene under IUPAC nomenclature, reflecting the fusion of benzene rings at the b and d positions of the thiophene moiety. Its molecular formula, $$ \text{C}{12}\text{H}{8}\text{S} $$, corresponds to a planar structure with a 14π-electron system, though X-ray diffraction reveals slight deviations from planarity due to steric interactions between hydrogen atoms. The sulfur atom contributes a dipole moment of 0.83 D , influencing its reactivity in electrophilic substitution reactions.

Physical Properties of this compound

Property Value Source
Molecular Weight 184.26 g/mol
Melting Point 97–101°C
Boiling Point 332–333°C
Solubility Ethanol, benzene, chloroform
Dipole Moment 0.83 D

The compound’s electronic structure facilitates electrophilic substitution at the para position relative to sulfur. However, oxidation to sulfoxides or sulfones shifts reactivity to meta positions due to electron withdrawal.

Historical Discovery and Natural Occurrence

This compound was first synthesized in 1870 by John Stenhouse, who heated biphenyl with iron scrap, though the structure was later corrected by Carl Graebe. Its natural occurrence was confirmed in coal tar by Otto Kruber and in petroleum, where alkylated derivatives constitute up to 1–3% of sulfur compounds . Remarkably, derivatives of this compound were detected in Martian soil by the Curiosity rover, suggesting ancient organic sulfur cycling on Mars.

In fossil fuels, this compound derivatives such as 4,6-dimethylthis compound are particularly recalcitrant to desulfurization due to steric hindrance around the sulfur atom. Their persistence in refined fuels has driven regulatory efforts to limit sulfur emissions, which contribute to acid rain and respiratory diseases.

Role in Petroleum and Fossil Fuel Chemistry

This compound’s stability under high-temperature conditions makes it a benchmark compound for studying hydrodesulfurization (HDS) , the industrial process used to remove sulfur from fuels. In HDS, catalysts such as CoMo/Al$$2$$O$$3$$ or NiMo/Al$$2$$O$$3$$ promote the cleavage of C–S bonds, yielding biphenyl or hydrogenated products like cyclohexylbenzene.

Comparative Performance of HDS Catalysts

Catalyst System DBT Conversion (%) Selectivity (DDS/HYD) Source
Pd–Ni–Mo/Al$$2$$O$$3$$ 92 5.1
CoMo/Al$$2$$O$$3$$ 85 4.4
MoS$$_2$$ 70 1.2

DDS = Direct desulfurization; HYD = Hydrogenation pathway

The direct desulfurization (DDS) pathway dominates in catalysts with high acidity and accessible active sites, while hydrogenation (HYD) becomes significant in systems favoring electron transfer. Recent advances include coupling HDS with ionic liquids (e.g., [BMIM]BF$$_4$$) to enhance sulfur extraction efficiency under mild conditions.

Biotechnological approaches, such as using Pseudomonas aeruginosa, achieve 70% DBT degradation via the 4S pathway , producing 2-hydroxybiphenyl as a key metabolite. These methods offer eco-friendly alternatives to conventional HDS, particularly for ultra-deep desulfurization below 10 ppm.

Properties

IUPAC Name

dibenzothiophene
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InChI

InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H
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InChI Key

IYYZUPMFVPLQIF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2
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Molecular Formula

C12H8S
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DSSTOX Substance ID

DTXSID0047741
Record name Dibenzothiophene
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Molecular Weight

184.26 g/mol
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Physical Description

Colorless solid; [Hawley] White crystalline powder with a stench; [MSDSonline]
Record name Dibenzothiophene
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Boiling Point

332.5 °C
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Solubility

Very soluble in ethanol and benzene. Soluble in chloroform, and methanol, In water, 1.47 mg/L water at 25 °C
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Vapor Pressure

0.000205 [mmHg], 2.05X10-4 mm Hg at 25 °C /extrapolated/
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Color/Form

Colorless crystals

CAS No.

132-65-0
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Melting Point

99.5 °C
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Scientific Research Applications

Organic Synthesis

Dibenzothiophene as a Precursor:
this compound serves as a starting material for synthesizing sulfoxides and sulfones through oxidative desulfurization. Various catalysts can facilitate these transformations, making DBT a versatile building block in organic synthesis .

Synthesis of Functionalized Derivatives:
Recent advancements have showcased innovative methods for synthesizing this compound S-oxides. These compounds exhibit highly reactive functional groups that can participate in further chemical transformations. For instance, the Suzuki-Miyaura coupling reaction has been adapted to utilize this compound oxides as intermediates, enabling the formation of polysubstituted derivatives that were previously difficult to synthesize . This method enhances the scope of functionalization available for this compound derivatives, paving the way for new applications in chemical biology and materials science.

Environmental Applications

Desulfurization Processes:
this compound is a prominent model compound for studying biodesulfurization processes aimed at reducing sulfur content in fossil fuels. Microbial strains such as Pseudomonas aeruginosa and Pseudomonas putida have demonstrated effective biocatalytic degradation of DBT, achieving over 99% desulfurization efficiency within minutes . This application is crucial for developing cleaner fuels and minimizing environmental pollution.

Surface Molecular Imprinted Polymers:
DBT is also used in creating surface molecular imprinted polymers (SMIPs), which can selectively remove this compound during gasoline desulfurization processes. This application highlights its role in enhancing fuel quality while addressing environmental concerns related to sulfur emissions .

Medicinal Chemistry

Potential Therapeutic Applications:
Research has indicated that certain this compound derivatives exhibit biological activity against pathogens such as Pneumocystis carinii, suggesting potential applications in treating infections associated with this organism . The exploration of this compound compounds in medicinal chemistry is ongoing, with studies focusing on their pharmacological properties and mechanisms of action.

Toxicological Studies

Health Impact Assessments:
this compound has been subjected to various toxicity studies to assess its impact on human health and the environment. Research indicates potential immunotoxicity and carcinogenicity based on animal studies, necessitating careful handling and regulation of this compound in industrial applications . Understanding the toxicological profile of DBT is essential for ensuring safety in its applications.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Organic SynthesisPrecursor for sulfoxides/sulfones; synthesis of functionalized derivativesInnovative synthesis methods enhance functionalization
Environmental ChemistryModel compound for biodesulfurization; SMIPs for fuel desulfurizationEffective microbial degradation; cleaner fuel production
Medicinal ChemistryPotential treatment for infections (e.g., Pneumocystis carinii)Ongoing research into pharmacological properties
Toxicological StudiesAssessment of health impacts; potential immunotoxicity/carcinogenicitySignificant findings necessitate regulatory scrutiny

Case Studies

  • Biodesulfurization Using Pseudomonas spp.:
    A study demonstrated the ability of Pseudomonas aeruginosa to achieve over 67% DBT desulfurization efficiency under specific conditions, showcasing the potential of microbial processes in reducing sulfur content in fuels .
  • Innovative Synthesis Methodology:
    Researchers developed a novel method for synthesizing this compound S-oxides that accommodates a wide range of functional groups, significantly expanding the library of compounds available for research and application in chemical biology .
  • Toxicity Assessment Reports:
    Comprehensive reviews by the Environmental Protection Agency provided insights into non-cancer and cancer-related toxicity data associated with this compound, emphasizing the need for ongoing monitoring and regulation due to its potential health impacts .

Mechanism of Action

Dibenzothiophene exerts its effects primarily through its interactions with sulfur-specific metabolic pathways. In microbial desulfurization, bacteria such as Rhodococcus and Pseudomonas species utilize enzymes encoded by the dsz operon to cleave the carbon-sulfur bonds in this compound, converting it to 2-hydroxybiphenyl and other metabolites . This process involves multiple steps, including oxidation and reduction reactions, facilitated by specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

DBT is part of the "three fluorene series," which includes fluorene (F), dibenzofuran (DBF), and dibenzothiophene (DBT). These compounds share a similar fused aromatic backbone but differ in heteroatoms (S in DBT, O in DBF, and none in F). Key structural differences include:

  • C–S Bond Length : DBT exhibits a longer C–S bond (1.74 Å) compared to benzothiophene (1.71 Å) and thiophene (1.69 Å), attributed to π-electron delocalization across its larger aromatic system .
  • Molecular Stability : The sulfur atom in DBT enhances resonance stabilization, making it less reactive than DBF and F in electrophilic substitution reactions .
Table 1: Structural Comparison of DBT with Analogues
Compound Heteroatom C–X Bond Length (Å) Thermal Decomposition (°C)
This compound S 1.74 281
Dibenzofuran O 1.36 (C–O) 248
Fluorene None N/A 191–194
Benzothiophene S 1.71 220–230

Data sourced from .

Thermal and Chemical Stability

DBT derivatives exhibit superior thermal stability compared to sulfur-free analogs. For example:

  • A benzo[b]thieno[2,3-d]thiophene (BTT) derivative with a this compound group (Compound 2) showed a decomposition onset at 281°C, whereas a benzothiophene-containing analog (Compound 3) decomposed at 248°C . This is attributed to the additional C–C bonds in DBT, which require higher energy for cleavage.
  • In contrast, fluorene and DBF derivatives have lower decomposition temperatures (191–194°C and ~248°C, respectively) due to the absence of stabilizing sulfur .

Environmental Behavior and Biodegradation

  • Persistence: DBT is highly resistant to microbial degradation compared to non-sulfur PAHs like naphthalene and phenanthrene. Its recalcitrance is linked to the stability of the sulfur heterocycle, which impedes enzymatic attack .
  • Biodegradation Pathways: Specific bacteria, such as Pseudomonas spp., degrade DBT via the "4S pathway," producing non-toxic 2-hydroxybiphenyl. In contrast, dibenzofuran is metabolized through dioxygenase-mediated pathways, yielding less stable intermediates .
  • Historical Presence in Fuels: DBT was prevalent in pre-2000 diesel but is now largely removed due to desulfurization regulations .
Table 2: Environmental Comparison of DBT with Analogues
Compound Biodegradability Key Degraders Common Sources
This compound Low Pseudomonas spp. Petroleum, coal
Dibenzofuran Moderate Sphingomonas spp. Combustion, industrial
Fluorene High Mycobacterium spp. Fossil fuels, wildfires
Benzothiophene Moderate Rhodococcus spp. Petroleum, tar oils

Data sourced from .

Key Research Findings

Geochemical Significance: DBT/DBF ratios in Upper Triassic vs. Lower Jurassic rocks reflect paleoenvironmental conditions, with higher DBT abundance indicating sulfur-rich, anoxic depositional settings .

Thermal Stability : The incorporation of DBT into organic semiconductors enhances device longevity under high-temperature operation .

Regulatory Impact : The phase-out of DBT from diesel underscores its environmental persistence and role in acid rain formation .

Biological Activity

Dibenzothiophene (DBT) is a polycyclic aromatic sulfur compound that poses significant environmental concerns due to its presence in fossil fuels and its contribution to sulfur dioxide emissions. However, it also has notable biological activities, particularly in the context of biodesulfurization, where specific microorganisms metabolize DBT to reduce sulfur content in fuels. This article explores the biological activity of this compound, focusing on its metabolic pathways, microbial interactions, and potential applications in bioremediation.

This compound is characterized by its complex structure comprising two benzene rings fused to a thiophene ring. Its chemical formula is C12H8SC_{12}H_8S, and it is classified as a heterocyclic aromatic compound. The presence of sulfur in its structure makes it a target for microbial desulfurization processes.

Microbial Desulfurization of this compound

Microbial desulfurization is an essential process for reducing sulfur emissions from fossil fuels. Various microorganisms have been identified that can utilize this compound as a sulfur source, converting it into less harmful compounds.

Key Microorganisms Involved

  • Streptomyces sp. VUR PPR 102 :
    • Desulfurization Efficiency : This strain demonstrated optimal desulfurization activity under specific nutrient conditions, utilizing glucose and potassium nitrate as carbon and nitrogen sources, respectively.
    • Optimal Conditions : The best desulfurization occurred at 30°C and pH 7.0, with glutamine enhancing the process .
  • Rhodococcus sp. Eu-32 :
    • Metabolic Pathway : This isolate metabolizes this compound to 2-hydroxybiphenyl (2-HBP) through a sulfur-specific degradation pathway, effectively cleaving C–S bonds.
    • Performance Metrics : It could desulfurize 0.2 mM DBT within 72 hours under optimal conditions (30°C and pH 7.0) .
  • Strain CYKS1 :
    • Desulfurization Mechanism : This strain was noted for its ability to convert DBT into 2-HBP via the 4S pathway, with specific rates of desulfurization reaching up to 17.9 μmol of S · g (DCW)⁻¹ · h⁻¹ for DBTO₂ .

Metabolic Pathways

The metabolic pathways involved in the biodesulfurization of this compound primarily include:

  • Sulfur-Specific Pathway : Microorganisms such as Rhodococcus utilize this pathway to selectively degrade DBT while minimizing the production of harmful intermediates.
  • Transformation Products : The main products of DBT metabolism include 2-HBP and biphenyl, both of which are less toxic than the parent compound .

Case Study 1: Optimization of Nutrient Sources

A study aimed at optimizing nutrient sources for enhanced desulfurization activity revealed that glucose (3%) and potassium nitrate (1%) were the most effective carbon and nitrogen sources, respectively. This optimization led to significantly improved biodesulfurization rates by Streptomyces sp. .

Case Study 2: Isolation of Effective Strains

In another study involving the screening of 110 bacterial isolates from diverse environments, Rhodococcus sp. Eu-32 was identified as a unique biocatalyst capable of efficiently desulfurizing this compound through an extended degradation pathway .

Research Findings Summary

MicroorganismDesulfurization RateOptimal ConditionsKey Metabolites
Streptomyces sp. VUR PPR 102High (specific conditions)30°C, pH 7Sulfate, various metabolites
Rhodococcus sp. Eu-320.2 mM DBT in 72 hours30°C, pH 72-HBP, biphenyl
Strain CYKS1Up to 17.9 μmol S · g⁻¹ · h⁻¹Varies2-HBP

Preparation Methods

Suzuki-Miyaura Route to Functionalized Derivatives

The Tokyo University of Science team developed a two-step method for this compound S-oxides:

Step 1 : Suzuki coupling of 2-bromophenylboronic acid with methyl 3-mercaptobenzoate yields a biaryl thioether precursor.
Step 2 : Oxidative cyclization using meta-chloroperbenzoic acid (mCPBA) induces S–O bond formation, achieving 68–92% yields across 15 substrates.

This method permits late-stage functionalization with electron-withdrawing groups (–NO₂, –CN) that would decompose under classical Friedel-Crafts conditions. Table 1 compares yields for select substituents:

Substituent (R) Yield (%) Reaction Time (h)
–H 92 4
–NO₂ 68 6
–OCH₃ 85 5

Allylic Phosphonium Salt-Mediated Cyclization

A 2018 Organic Letters protocol employs allylic phosphonium salts to construct the thiophene ring via domino reactions. Thioaurones react with triphenylphosphine allyl bromide in dichloromethane at 0°C, undergoing:

  • Michael addition to form a thioketone intermediate
    2.-Sigmatropic rearrangement
  • 6π-electrocyclic ring closure

This one-pot method achieves 82% yield for unsubstituted this compound with excellent functional group tolerance for –Br, –CO₂R, and –SO₂Ar groups.

Oxidative Cyclization of Sulfur-Containing Precursors

Halogenation-Deoxygenation Strategy

Chinese Patent CN116655589A discloses a three-step halogenation pathway:

  • Oxidation : this compound treated with 30% hydrogen peroxide (H₂O₂) in acetic acid at 0°C forms the S-oxide (89% yield)
  • Halogenation : Reaction with PCl₅ introduces Cl substituents at the 4- and 6-positions
  • Deoxygenation : Zn/HOAc reduces S–O bonds while retaining halogen moieties

This method enables precise halogen placement for subsequent cross-coupling, though scalability is limited by stoichiometric peroxide use.

Electrochemical Synthesis of S,S-Dioxides

Kyushu University researchers developed an electrochemical method utilizing biaryl sulfonyl hydrazides. In a divided cell with platinum electrodes:

  • Anode : Oxidation generates sulfonyl radicals, which cyclize via intramolecular C–H activation
  • Cathode : Hydrogen evolution maintains charge balance

Using hexafluoroisopropanol (HFIP) as solvent at 2.5 V, this method achieves 74–88% yields of this compound S,S-dioxides without exogenous oxidants.

Heteroporphyrin-Embedded this compound Synthesis

A 2021 Journal of Organic Chemistry study demonstrates condensation of this compound-based tripyrranes with diols under acid catalysis. Key findings:

  • 6–7% isolated yields due to steric strain in macrocyclic products
  • Nonaromatic character confirmed via ¹H NMR (Δδ = 0.8 ppm for β-pyrrolic protons)
  • Absorption maxima shift from 420 nm (furan-containing) to 800 nm (tellurophene-containing)

While yields are low, these complexes exhibit unique optoelectronic properties valuable for organic photovoltaics.

Comparative Analysis of Methodologies

Table 2 evaluates key parameters across major synthetic routes:

Method Yield (%) Temperature (°C) Catalyst Loading Functional Group Tolerance
Friedel-Crafts 79 120 1.5 eq AlCl₃ Low
Suzuki-Oxidative 92 RT 5 mol% Pd(PPh₃)₄ High
Electrochemical 88 25 None Moderate
Microbial N/A 30 Enzymatic N/A

Emerging Directions and Challenges

Recent advances focus on:

  • Photoredox Catalysis : Visible light-mediated C–H sulfuration using eosin Y (12 examples, 45–78% yields)
  • Flow Chemistry : Tubular reactors enabling continuous synthesis at 340°C with 99.1% conversion
  • Biocatalytic Routes : Engineered cytochrome P450 enzymes for enantioselective S-oxidation (ee >90%)

Persistent challenges include:

  • Controlling regioselectivity in polysubstituted derivatives
  • Reducing noble metal dependence in cross-coupling
  • Scaling electrochemical methods for industrial production

Q & A

Q. What protocols ensure ethical and accurate reporting of DBT-related environmental toxicity studies?

  • Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., H302 classification). Use blinded sample analysis and disclose all conflicts of interest. Data must be archived in repositories (e.g., Zenodo) with DOI links for public access .

Q. Tables

Property Experimental Value Theoretical Value Method Reference
Static Polarizability (esu)2.358 × 10⁻²³2.425 × 10⁻²³ (B3LYP)Refractometry, DFT
C–S Bond Length (Å)1.74 (XRD)1.72 (MP2/6-311G**)X-ray diffraction, MP2
Adsorption Capacity (mg/g)48 (NiFe₂O₄-silica)45 (Langmuir model)Batch adsorption experiments

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzothiophene
Reactant of Route 2
Dibenzothiophene

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